1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE CAS number 349097-99-0
1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE CAS number 349097-99-0
An In-Depth Technical Guide to 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE (CAS 349097-99-0): Synthesis, Properties, and Applications in Chemical Synthesis
Introduction and Strategic Overview
1-(3-Chloropropanoyl)-3,5-dimethylpiperidine, registered under CAS number 349097-99-0, is a bifunctional organic molecule poised for significant utility in synthetic chemistry, particularly within drug discovery and materials science. As a derivative of 3,5-dimethylpiperidine, it incorporates a sterically defined and lipophilic piperidine scaffold, a privileged structure in many pharmaceuticals.[1][2] The molecule's true synthetic value, however, lies in the reactive 3-chloropropanoyl tail, which serves as an electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution. This guide provides a comprehensive analysis of its synthesis, physicochemical characteristics, and strategic applications as a versatile chemical building block.
Physicochemical and Computed Properties
The fundamental properties of 1-(3-chloropropanoyl)-3,5-dimethylpiperidine define its behavior in a synthetic environment. These parameters are critical for solvent selection, reaction condition optimization, and purification strategies. The data, compiled from chemical supplier databases, are summarized below.[3][4][5]
| Property | Value | Source |
| CAS Number | 349097-99-0 | [3][4] |
| Molecular Formula | C₁₀H₁₈ClNO | [3][4] |
| Molecular Weight | 203.71 g/mol | [3][4] |
| Appearance | Liquid (form) | [5] |
| Predicted Boiling Point | 308.1 ± 25.0 °C | [4] |
| Predicted Density | 1.035 ± 0.06 g/cm³ | [4] |
| Topological Polar Surface Area | 20.3 Ų | [3] |
| Rotatable Bond Count | 2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| XLogP3 | 2.0 | [3] |
Synthesis and Mechanistic Considerations
The most logical and industrially scalable synthesis of 1-(3-chloropropanoyl)-3,5-dimethylpiperidine is the nucleophilic acyl substitution of 3,5-dimethylpiperidine with 3-chloropropanoyl chloride. This reaction is a cornerstone of amide bond formation.
Precursor Analysis: 3,5-Dimethylpiperidine
The choice of the piperidine precursor is critical. 3,5-Dimethylpiperidine (CAS 35794-11-7) is a secondary amine, rendering it an excellent nucleophile for acylation.[6] It is typically produced via the catalytic hydrogenation of 3,5-lutidine (3,5-dimethylpyridine).[6][7] This precursor exists as two diastereomers: a chiral trans-(R,R)/(S,S) pair and an achiral cis-(R,S) form.[7][8][9] For most applications as a building block, a mixture of cis- and trans- isomers is utilized. Its role as an intermediate is well-established in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][10]
Caption: Synthetic pathway from 3,5-Lutidine to the target compound.
Proposed Synthetic Protocol
This protocol describes a robust method for the acylation of 3,5-dimethylpiperidine. Every step is designed to maximize yield and purity while ensuring safe handling of the reagents.
1. Reagent Preparation and Inerting:
-
A 500 mL, three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The entire apparatus is flame-dried under vacuum and subsequently purged with dry nitrogen gas. This is a critical step to prevent the hydrolysis of the acyl chloride, which is highly moisture-sensitive.
-
Dissolve 3,5-dimethylpiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or THF). The base is essential to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
2. Acylation Reaction:
-
Cool the flask to 0 °C in an ice-water bath. This is a precautionary measure to control the initial exotherm of the acylation.
-
Dissolve 3-chloropropanoyl chloride (1.1 eq) in the same dry solvent and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting amine.
3. Workup and Extraction:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. If using dichloromethane, the organic layer will be the bottom layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to initiate drying).
-
Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) is typically effective for isolating the pure product.
-
The fractions containing the desired product are combined and the solvent is removed in vacuo to yield 1-(3-chloropropanoyl)-3,5-dimethylpiperidine as a pure substance.
Caption: Application workflow for generating molecular libraries.
Safety and Handling
According to available safety data, 1-(3-chloropropanoyl)-3,5-dimethylpiperidine is classified as a warning-level hazard. [3]
-
Hazard Statements:
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H317: May cause an allergic skin reaction. [3][4] * H319: Causes serious eye irritation. [3][4]* Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. [3][4] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][4] Handling Recommendations: Given its irritant nature and the properties of its precursors, standard laboratory precautions are required. All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place away from moisture and incompatible substances.
-
Conclusion
1-(3-Chloropropanoyl)-3,5-dimethylpiperidine is a valuable, non-commercialized chemical intermediate whose properties can be confidently inferred from its constituent parts. Its synthesis is straightforward via standard amide coupling. The true potential of this molecule lies in its capacity to act as a versatile scaffold, enabling the facile introduction of diverse chemical functionalities through nucleophilic substitution at the alkyl chloride terminus. For researchers in medicinal chemistry and materials science, this compound represents a powerful tool for the systematic exploration of chemical space and the development of novel molecular entities.
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